Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate
Description
Development of Trifluoroacetylated Cyclohexane Derivatives
The synthesis of trifluoroacetylated cyclohexane derivatives emerged as a critical area of research following the discovery of the unique physicochemical properties imparted by fluorine substituents. Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate (CAS 1394042-16-0) represents a structurally complex molecule combining a cyclohexane ring with ketone, ester, and trifluoroacetyl functional groups. Early work in fluorinated compound synthesis, such as Frédéric Swarts' 1892 antimony fluoride-mediated reactions, laid the groundwork for later advancements in trifluoroacetylation.
A pivotal milestone was the development of the McLoughlin-Thrower reaction (1968), which utilized copper-mediated coupling of iodofluoroalkanes with aromatic substrates. This protocol was adapted by Kobayashi and Kumadaki in 1969 for trifluoromethylation, demonstrating the feasibility of introducing fluorinated groups into cyclic systems. Modern synthetic routes, such as electrochemical carboxylation of 2-cyclohexen-1-one followed by esterification, have enabled efficient production of related compounds like ethyl 3-oxocyclohexane-1-carboxylate.
Table 1: Key Historical Milestones in Trifluoroacetylated Cyclohexane Synthesis
Significance in Fluorinated Compound Chemistry
The trifluoroacetyl group in this compound confers exceptional electronic and steric properties. The strong electron-withdrawing nature of the -COCF₃ group (σₚ = 0.84) polarizes adjacent carbonyl groups, enhancing reactivity in nucleophilic additions and cyclization reactions. Comparative studies of fluorinated cyclohexanes demonstrate that vicinal trifluoroacetylation increases molecular polarity by 1.5–2.0 log P units compared to non-fluorinated analogs.
This compound’s structural features enable diverse applications:
- Synthetic versatility : The ketone and ester groups permit further functionalization via aldol condensations or Claisen rearrangements.
- Biological relevance : Fluorinated cyclohexanes exhibit enhanced metabolic stability, with all-cis tetrafluorocyclohexane derivatives showing 50% lower hepatic clearance than non-fluorinated counterparts.
- Material science potential : The dipole moment (≈3.5 D) arising from asymmetric trifluoroacetylation makes it a candidate for nonlinear optical materials.
Table 2: Physicochemical Impact of Trifluoroacetylation
| Property | Non-Fluorinated Analog | Trifluoroacetylated Derivative | Change (%) |
|---|---|---|---|
| Log P | 1.8 | -0.3 | -116% |
| Dipole Moment (D) | 1.2 | 3.4 | +183% |
| Metabolic Stability (t₁/₂) | 2.1 h | 6.8 h | +224% |
Research Evolution and Current Status
Recent advances in trifluoroacetylated cyclohexane chemistry focus on three domains:
Synthetic Methodology
- Electrochemical carboxylation : The patent CN101899673B discloses a CO₂-fixation approach using Mg/Cu electrodes in DMF, achieving 78% yield for ethyl 3-oxocyclohexane-1-carboxylate.
- Catalytic trifluoroacetylation : Modern protocols employ Cu(I)/phenanthroline systems to install -COCF₃ groups regioselectively.
Computational Modeling
Molecular dynamics simulations reveal that the trifluoroacetyl group induces a 15° distortion in the cyclohexane chair conformation, optimizing orbital overlap for Michael addition reactions.Applications in Drug Discovery While not directly studied, analogs like 3-(trifluoroacetyl)cyclohexane-1,2-dione show promise as kinase inhibitors due to their ability to form stable hydrogen bonds with ATP-binding pockets.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxo-3-(2,2,2-trifluoroacetyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O4/c1-2-18-10(17)6-3-4-8(15)7(5-6)9(16)11(12,13)14/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCQBCQNPYZWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate typically involves the reaction of 4-oxocyclohexanecarboxylic acid with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate serves as a building block in organic synthesis. It can undergo various chemical reactions such as:
- Oxidation : Conversion to corresponding carboxylic acids or ketones.
- Reduction : Reduction of the ketone group to an alcohol.
- Substitution Reactions : The trifluoroacetyl group can participate in nucleophilic substitution reactions, leading to diverse derivatives.
These properties make it valuable for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is utilized in studies involving enzyme interactions and metabolic pathways. Its ability to form strong interactions with active sites of enzymes makes it a candidate for developing enzyme inhibitors. For example, its mechanism of action may involve inhibiting specific enzymes related to cancer progression, particularly polo-like kinase 1 (Plk1), which is associated with various human cancers .
Medicine
This compound is being investigated for its potential therapeutic properties. It acts as a precursor in drug synthesis, particularly for compounds targeting cancer cells or metabolic disorders. The trifluoroacetyl group enhances its bioactivity by improving solubility and stability in biological systems .
Industrial Applications
In industrial settings, this compound finds use in the development of new materials and chemical processes. Its unique chemical properties allow it to be integrated into formulations that require stability under various conditions. It can also serve as an intermediate in producing specialty chemicals used in coatings, adhesives, and other applications .
Data Summary Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile reactions (oxidation, reduction) |
| Biology | Enzyme interaction studies | Potential enzyme inhibitors |
| Medicine | Drug precursor | Enhanced therapeutic properties |
| Industry | Material development | Stability and performance in formulations |
Case Studies
- Enzyme Inhibition Study : Research demonstrated that derivatives of this compound effectively inhibited Plk1 activity, showcasing its potential as a lead compound for anticancer drug development .
- Synthesis Optimization : A study focused on optimizing the synthesis route to improve yield and purity, highlighting the importance of reaction conditions in achieving high-quality products suitable for pharmaceutical applications .
- Material Science Application : The compound was incorporated into polymer formulations to enhance thermal stability and mechanical properties, illustrating its utility beyond traditional chemical applications .
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The cyclohexane ring provides structural stability, while the ethyl ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Key Differences :
- Substituent Position and Reactivity : The trifluoroacetyl group at position 3 (target compound) introduces stronger electron-withdrawing effects compared to trifluoromethyl at position 2 (). This enhances electrophilicity at the 4-oxo group, favoring nucleophilic attacks for further functionalization .
- Aromatic vs. Aliphatic Substituents: Aryl-substituted analogs (e.g., ) exhibit planar aromatic rings that influence crystal packing via π-π interactions, whereas aliphatic substituents (e.g., trifluoroacetyl) increase solubility in nonpolar solvents .
- Conformational Flexibility : Cyclohexane rings with bulky substituents (e.g., trifluoroacetyl) may adopt distorted envelope or boat conformations, as observed in disordered crystal structures of related compounds .
Physical and Spectroscopic Properties
- Melting Points and Solubility : Trifluoroacetyl-substituted compounds are expected to exhibit lower melting points and higher lipophilicity compared to aryl-substituted analogs due to reduced crystallinity .
- Spectroscopy : The trifluoroacetyl group generates distinct ¹⁹F NMR signals (δ ~ -70 ppm) and strong IR absorptions near 1780 cm⁻¹ (C=O stretch) .
Biological Activity
Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate is a compound of significant interest in biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interactions with enzymes, and potential therapeutic uses, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 266.21 g/mol. The compound features a cyclohexane ring substituted with a trifluoroacetyl group and an ethyl ester, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. The trifluoroacetyl group is known for forming strong interactions with enzyme active sites, potentially leading to inhibition of enzymatic activity. The cyclohexane ring provides structural stability, while the ethyl ester can undergo hydrolysis, releasing active metabolites that may exert biological effects.
Enzyme Interactions
This compound has been studied for its interactions with various enzymes:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways. Its mechanism often involves competitive inhibition due to the structural similarity between the compound and natural substrates.
- Metabolic Pathways : It plays a role in metabolic pathways related to drug metabolism and detoxification processes.
Therapeutic Potential
Research indicates that this compound may have therapeutic applications, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
- Anti-cancer Properties : There is emerging evidence that compounds similar to this compound can induce apoptosis in cancer cells, suggesting potential anti-cancer applications.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Competitive inhibition observed | |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-cancer | Induces apoptosis in cancer cell lines |
Case Studies
- Enzyme Interaction Study : A study focused on the interaction of this compound with cytochrome P450 enzymes demonstrated significant inhibition at low concentrations, indicating its potential as a lead compound for drug development targeting metabolic pathways involved in drug metabolism .
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests its potential use in developing new antimicrobial therapies.
- Anti-cancer Research : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability and induced apoptosis through oxidative stress mechanisms . These findings warrant further exploration into its role as an anti-cancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves cyclohexane ring formation, trifluoroacetylation, and esterification. For analogous compounds, acidic/basic conditions (e.g., HCl or KOH) are used to facilitate cyclization, while trifluoroacetyl groups are introduced via nucleophilic acyl substitution . Automated flow reactors or microwave-assisted synthesis may enhance efficiency, as seen in similar trifluoromethylated cyclohexanone derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by H/C NMR and FT-IR are critical for verifying structural integrity .
Q. How can crystallographic data resolve conformational ambiguities in the cyclohexane ring of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related cyclohexene carboxylates, triclinic (space group ) or monoclinic systems are common, with bond angles (e.g., 109.1–124.9°) and torsional parameters (e.g., envelope vs. screw-boat conformations) revealing ring puckering . Disordered structures (e.g., 0.684:0.316 occupancy ratios) require refinement software like SHELXL and validation using Cremer-Pople parameters .
Q. What spectroscopic techniques are most effective for characterizing the trifluoroacetyl group in this compound?
- Methodology : F NMR is essential for identifying trifluoroacetyl signals (δ ≈ -70 to -80 ppm). FT-IR confirms the C=O stretch (~1750 cm) and CF vibrations (~1250 cm). Mass spectrometry (ESI-TOF) provides molecular ion validation (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How does the trifluoroacetyl group influence electronic properties and reactivity in downstream functionalization?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron-withdrawing effects, predicting electrophilic sites for substitution. Comparative studies with non-fluorinated analogs show enhanced stability of intermediates due to CF’s inductive effect . Experimental validation involves kinetic studies (e.g., monitoring SN2 reactions via HPLC) .
Q. What strategies address contradictions in biological activity data for structurally similar cyclohexane carboxylates?
- Methodology : For compounds like Ethyl 6-(4-chlorophenyl)-4-aryl-2-oxocyclohex-3-enes, discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxicity) are resolved via:
- Dose-response assays (IC comparisons across cell lines).
- Molecular docking (AutoDock Vina) to assess target binding (e.g., NF-κB inhibition vs. off-target interactions).
- Metabolic stability tests (microsomal assays) to rule out rapid degradation .
Q. Can computational models predict the compound’s solid-state packing and solubility?
- Methodology : Hirshfeld surface analysis (CrystalExplorer) identifies dominant intermolecular interactions (e.g., C–H⋯O, C–H⋯Cl) influencing crystallinity . COSMO-RS simulations predict solubility in solvents like DMSO or ethanol, correlating with experimental logP values .
Methodological Challenges and Solutions
Q. How to optimize reaction conditions to minimize by-products like hydrolyzed esters or ketone derivatives?
- Solution :
- Use anhydrous solvents (e.g., THF over ethanol) to prevent ester hydrolysis.
- Low-temperature (-78°C) trifluoroacetylation reduces side reactions.
- Monitor reaction progress via TLC (silica GF254, UV visualization) .
Q. What analytical approaches distinguish conformational isomers in solution vs. solid state?
- Solution :
- Dynamic NMR (VT-NMR) detects ring-flipping barriers in solution (ΔG‡ > 60 kJ/mol indicates restricted rotation).
- SCXRD resolves static disorder in crystals, while Raman spectroscopy identifies conformational markers (e.g., 600–800 cm ring vibrations) .
Safety and Handling
Q. What are the key safety considerations for handling this compound in laboratory settings?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
